molecular formula C10H10BrFO3 B8156635 Methyl 3-bromo-4-ethoxy-5-fluorobenzoate

Methyl 3-bromo-4-ethoxy-5-fluorobenzoate

Cat. No.: B8156635
M. Wt: 277.09 g/mol
InChI Key: VPTTZSLEHJZMLF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-ethoxy-5-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid, featuring bromine, ethoxy, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-ethoxy-5-fluorobenzoate typically involves the esterification of 3-bromo-4-ethoxy-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the ethoxy group can lead to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of 3-amino-4-ethoxy-5-fluorobenzoate or 3-thio-4-ethoxy-5-fluorobenzoate.

    Reduction: Formation of 3-bromo-4-ethoxy-5-fluorobenzyl alcohol.

    Oxidation: Formation of 3-bromo-4-ethoxy-5-fluorobenzaldehyde or 3-bromo-4-ethoxy-5-fluorobenzoic acid.

Scientific Research Applications

Methyl 3-bromo-4-ethoxy-5-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of novel materials with unique properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-ethoxy-5-fluorobenzoate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine, ethoxy, and fluorine substituents can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • Methyl 3-bromo-5-fluorobenzoate
  • Methyl 4-bromo-3-ethoxy-5-fluorobenzoate
  • Methyl 3-bromo-4-ethoxybenzoate

Comparison: Methyl 3-bromo-4-ethoxy-5-fluorobenzoate is unique due to the specific positioning of the bromine, ethoxy, and fluorine groups on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to its analogs. For instance, the presence of the ethoxy group at the 4-position may enhance its solubility and influence its interaction with biological targets.

Properties

IUPAC Name

methyl 3-bromo-4-ethoxy-5-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTTZSLEHJZMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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